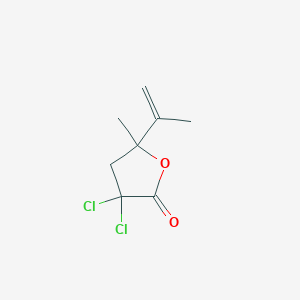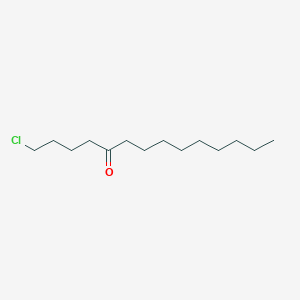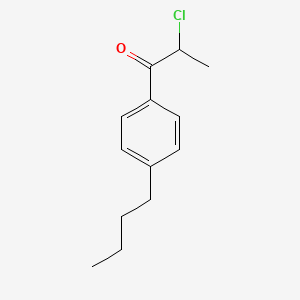![molecular formula C18H22O5S2 B14386269 1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene CAS No. 88073-45-4](/img/structure/B14386269.png)
1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene is a chemical compound characterized by its unique structure, which includes a methoxypentane chain linked to two benzene rings through disulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene typically involves the reaction of 5-methoxypentane with benzene derivatives under specific conditions. One common method includes the use of sulfonyl chloride as a reagent to introduce the disulfonyl groups. The reaction is usually carried out in the presence of a catalyst, such as zinc chloride, and under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the disulfonyl groups to thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene rings or methoxy group.
Aplicaciones Científicas De Investigación
1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules, including antimicrobial or anticancer agents.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The disulfonyl groups can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene can be compared with other similar compounds, such as:
- 1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]diphenylmethane
- 1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzenesulfonamide
These compounds share structural similarities but differ in their functional groups and specific applications
Propiedades
Número CAS |
88073-45-4 |
|---|---|
Fórmula molecular |
C18H22O5S2 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
[1-(benzenesulfonyl)-5-methoxypentyl]sulfonylbenzene |
InChI |
InChI=1S/C18H22O5S2/c1-23-15-9-8-14-18(24(19,20)16-10-4-2-5-11-16)25(21,22)17-12-6-3-7-13-17/h2-7,10-13,18H,8-9,14-15H2,1H3 |
Clave InChI |
GKVTVEBGMTWAHD-UHFFFAOYSA-N |
SMILES canónico |
COCCCCC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[Acetyl(methyl)amino]phenyl}methyl acetate](/img/structure/B14386204.png)


![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)

![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)


![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)
![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)


![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)
